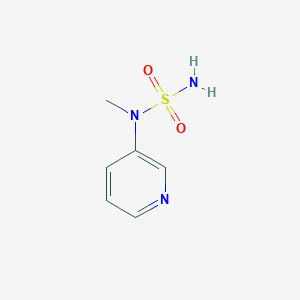![molecular formula C9H18N2 B12281762 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)-3-azabicyclo[311]heptan-6-amine is a compound with a unique bicyclic structure
Preparation Methods
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine can be achieved through various methods. One notable method involves the conversion of bicyclo[1.1.1]pentan-1-amine to bicyclo[3.1.1]heptan-1-amines using imine photochemistry . This method is significant as it provides a way to create complex, sp3-rich primary amine building blocks. The reaction conditions typically involve the use of photochemical reactions to achieve the desired transformation.
Chemical Reactions Analysis
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties. The unique bicyclic structure of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine makes it a valuable compound for drug development and other biomedical research .
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine can be compared to other similar compounds, such as bicyclo[3.1.1]heptan-3-ol and bicyclo[3.1.1]heptan-1-amines . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The unique features of this compound, such as its specific amine group, make it distinct and valuable for various applications.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.1.1]heptan-6-amine |
InChI |
InChI=1S/C9H18N2/c1-6(2)11-4-7-3-8(5-11)9(7)10/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
OGAACZCNAIYNIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CC(C1)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




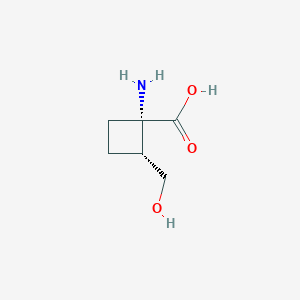
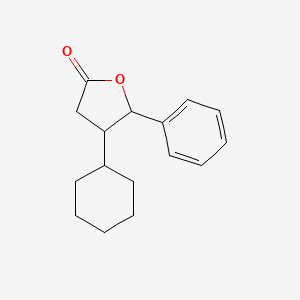
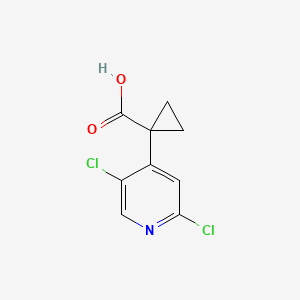
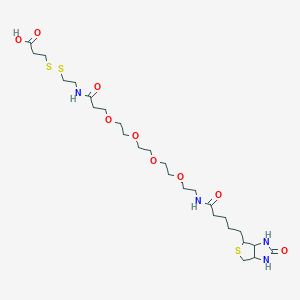
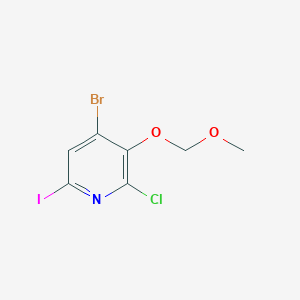
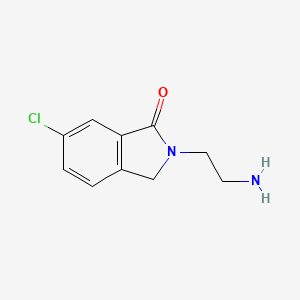
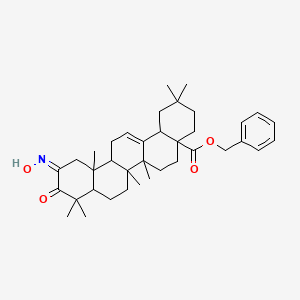
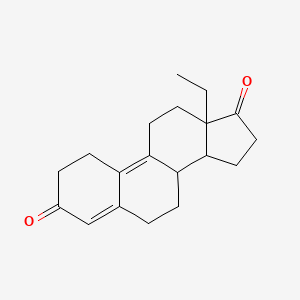
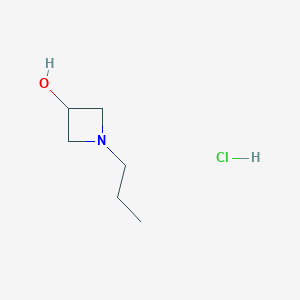
![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)
